Lipophilicity Advantage: Computed LogP of Methyl Ester versus Free Carboxylic Acid
The methyl ester derivative exhibits a significantly higher lipophilicity compared to its free acid analog, 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylic acid. The target compound has a computed LogP of 2.49, while the free acid is predicted to have a LogP of approximately 1.5-1.8 based on analogous structures . This difference is critical for passive membrane permeability and oral absorption potential, making the methyl ester a preferred intermediate for early-stage structure-activity relationship (SAR) studies before final deprotection [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 (computed) |
| Comparator Or Baseline | 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylic acid (Predicted LogP ≈ 1.6) |
| Quantified Difference | ΔLogP ≈ +0.9 log units (higher for target compound) |
| Conditions | Computational prediction (ALOGPS or similar) based on molecular structure |
Why This Matters
A higher LogP indicates better membrane permeability, which is a crucial parameter for selecting a late-stage intermediate over a polar, less cell-permeable acid.
- [1] PubChem. (n.d.). Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate (Substance ID 53425023). View Source
